molecular formula C13H17ClN2OS B5568869 1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine

1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine

Cat. No.: B5568869
M. Wt: 284.81 g/mol
InChI Key: KUAZQHGYNOLSOM-UHFFFAOYSA-N
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Description

1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine is a useful research compound. Its molecular formula is C13H17ClN2OS and its molecular weight is 284.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.0750120 g/mol and the complexity rating of the compound is 274. The solubility of this chemical has been described as >42.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Titrations and Synthesis

Research on compounds related to "1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine" involves titrations and synthesis methods to determine their chemical properties and potential applications. For example, 1,4-Diphenylpiperazine, a related compound, can be titrated in acetic anhydride with perchloric acid, showing well-defined inflection points which are crucial for its identification and quantification in chemical synthesis processes (Hurst, 1961). Similarly, the synthesis of novel heterocyclic compounds derived from related structures has been investigated for their potential enzyme inhibition activities, indicating a broader application in designing bioactive molecules (Bekircan, Ülker, & Menteşe, 2015).

Biological Activities and Potential Applications

Several studies have explored the biological activities of compounds structurally similar to "this compound," revealing their potential as antimicrobial and antifungal agents. For instance, compounds derived from "this compound" have been synthesized and evaluated for their antimicrobial activities, showing moderate effectiveness against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, derivatives of this compound have been investigated for their antimycobacterial activities, highlighting the influence of lipophilic substituents on their efficacy against Mycobacterium tuberculosis, offering insights into the design of new antimycobacterial agents (Biava et al., 2008).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many piperazine derivatives are known to have pharmacological activity, including acting as antagonists at various neurotransmitter receptors .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2OS/c1-15-6-8-16(9-7-15)13(17)10-18-12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAZQHGYNOLSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.